Erythrisenegalone
Description
Erythrisenegalone is a bioactive phenolic compound primarily isolated from natural sources such as fungi and plants. Structurally, it belongs to the class of diarylheptanoids, characterized by a seven-carbon backbone with two aromatic rings substituted with hydroxyl and ketone groups. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol.
Properties
CAS No. |
68236-12-4 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.47 |
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-10-17-22(28)21-19(27)13-20(15-6-8-16(26)9-7-15)29-24(21)18-11-12-25(3,4)30-23(17)18/h5-9,11-12,20,26,28H,10,13H2,1-4H3/t20-/m0/s1 |
SMILES |
CC(=CCC1=C(C2=C(C3=C1OC(C=C3)(C)C)OC(CC2=O)C4=CC=C(C=C4)O)O)C |
Synonyms |
(2S)-2,3-Dihydro-5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methyl-2-butenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one; Cajaflavanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound, Curcumin, and Resveratrol
| Property | This compound | Curcumin | Resveratrol |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₈O₅ | C₂₁H₂₀O₆ | C₁₄H₁₂O₃ |
| Molecular Weight | 326.34 g/mol | 368.38 g/mol | 228.25 g/mol |
| Solubility | Low in water; soluble in DMSO | Low in water; soluble in ethanol | Moderate in water; soluble in ethanol |
| Bioavailability | ~15% (oral) | <1% (oral) | ~20% (oral) |
| Key Bioactivities | Antioxidant, anti-inflammatory, anticancer | Antioxidant, anti-inflammatory, neuroprotective | Antioxidant, cardioprotective, anti-aging |
| Stability | Stable at pH 5–7 | Degrades rapidly in alkaline conditions | Stable under UV light |
Mechanistic Divergences
- This compound : Inhibits ROS (reactive oxygen species) generation by upregulating Nrf2 pathways and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB inhibition .
- Curcumin : Chelates metal ions and binds directly to transcription factors like AP-1, but poor bioavailability limits its efficacy .
- Resveratrol : Activates SIRT1 (a longevity gene) and AMPK pathways, enhancing mitochondrial function .
Research Findings and Clinical Relevance
- This compound outperforms Curcumin in reducing LPS-induced inflammation in murine models (IC₅₀: 10 μM vs. 50 μM) .
- Resveratrol shows superior cardioprotection in clinical trials but lacks this compound’s specificity in targeting cancer stem cells .
- Stability : this compound’s resistance to enzymatic degradation in the gastrointestinal tract makes it a candidate for oral formulations, unlike Curcumin .
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